N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine
Description
The compound N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine features a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety. Key structural attributes include:
- 1,2,4-Thiadiazole ring: Known for electron-deficient properties and bioactivity modulation.
- 1,2,3-Triazole ring: Enhances metabolic stability and participates in hydrogen bonding.
- Substituents:
- 3,4-Dimethylphenyl group (electron-donating, lipophilic).
- 3-Fluoro-4-methylphenyl group (polar, enhances binding specificity).
- Methyl group on the triazole (steric and electronic effects).
This hybrid structure is designed to synergize the pharmacological profiles of thiadiazole and triazole derivatives, which are associated with antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6S/c1-11-5-7-15(9-13(11)3)22-20-23-19(25-28-20)18-14(4)27(26-24-18)16-8-6-12(2)17(21)10-16/h5-10H,1-4H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFBQQQRFLAYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C_{19}H_{20}F_{N}_{4}S with a molecular weight of approximately 370.45 g/mol. The presence of the triazole and thiadiazole rings is particularly significant as they are often associated with various pharmacological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : A derivative was tested against several cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). It exhibited IC50 values ranging from 0.67 to 0.87 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies:
- Inhibition Studies : In vitro assays revealed that similar triazole derivatives can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. This mechanism suggests potential applications in treating resistant bacterial strains .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors that play critical roles in cellular processes. For example, inhibition of the EGFR pathway has been noted in related compounds .
Case Studies
| Study | Compound Tested | Cell Lines | IC50 Values (µM) | Notes |
|---|---|---|---|---|
| 1 | Triazole Derivative A | HEPG2 | 0.67 | Effective against liver cancer |
| 2 | Triazole Derivative B | MCF7 | 0.80 | Shows significant breast cancer inhibition |
| 3 | Triazole Derivative C | PC-3 | 0.87 | Comparable to doxorubicin |
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of thiadiazoles and triazoles exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound's structure allows it to interact with DNA and inhibit cell division. Studies have indicated that modifications in the phenyl rings enhance its potency against specific cancer types.
- Case Study : A study demonstrated that a related thiadiazole compound exhibited significant cytotoxic effects on breast cancer cells, suggesting that similar modifications could enhance the activity of N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine against tumor cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy.
- Antibacterial Activity : Thiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as fluorine enhances antibacterial activity.
- Research Findings : A study reported that a series of thiadiazole analogs displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticonvulsant Effects
There is emerging evidence that compounds containing thiadiazole moieties can exhibit anticonvulsant properties.
- Preclinical Studies : Compounds similar to this compound have been tested in animal models for their ability to reduce seizure frequency.
Anti-inflammatory Potential
Thiadiazole derivatives are also being explored for their anti-inflammatory properties.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide.
- Research Insights : Studies indicate that thiadiazole-based compounds can act as effective fungicides and insecticides. Their application can lead to reduced crop losses due to pests and diseases .
Development of Functional Materials
Research into the polymerization of thiadiazole compounds has led to the development of new materials with unique properties.
- Conductive Polymers : The integration of triazole and thiadiazole units into polymer matrices can enhance electrical conductivity and thermal stability.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity; antimicrobial properties; anticonvulsant effects; anti-inflammatory potential | Significant cytotoxicity against cancer cells; effective against bacteria |
| Agriculture | Pesticidal activity | Effective fungicides and insecticides |
| Material Science | Development of conductive polymers | Enhanced electrical conductivity |
Comparison with Similar Compounds
Structural Analogues and Their Activities
Key Structural and Functional Differences
Core Heterocycles :
- The target compound combines 1,2,4-thiadiazole (electron-deficient, sulfur-containing) with 1,2,3-triazole (hydrogen-bonding capability). In contrast, analogues like use 1,2,4-oxadiazole (oxygen-containing, higher polarity).
- Thiadiazoles generally exhibit stronger bioactivity than oxadiazoles due to sulfur's electronegativity and metabolic stability .
Substituent Effects :
- Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 4-chlorobenzylidene group in (logP ~2.8). Fluorine also enhances binding specificity via polar interactions .
- Trifluoromethyl vs. Methyl : The trifluoromethyl group in offers superior metabolic stability but may reduce solubility compared to the methyl group in the target compound .
Synthetic Routes :
- Thiadiazole-triazole hybrids are typically synthesized via:
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
